4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a chloroiodophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran typically involves the reaction of 4-chloro-3-iodophenol with tetrahydro-2H-pyran-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dapagliflozin: A sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.
Empagliflozin: Another SGLT2 inhibitor with similar applications.
Canagliflozin: Also an SGLT2 inhibitor, used for managing blood sugar levels in diabetic patients.
Uniqueness
4-((4-Chloro-3-iodophenoxy)methyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-chloro-3-iodophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClIO2/c13-11-2-1-10(7-12(11)14)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIVELYFMJQARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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